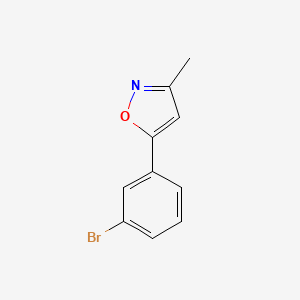

5-(3-Bromophenyl)-3-methylisoxazole

Description

Contextual Significance of Isoxazole (B147169) Core Structures in Organic Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern organic and medicinal chemistry. sioc-journal.cnmdpi.comscbt.com Its prevalence stems from its remarkable versatility as a synthetic building block and its presence in a multitude of biologically active compounds. chemenu.com Isoxazoles are considered "bio-labile," meaning they can be involved in various biological interactions, and their derivatives have shown a wide spectrum of pharmacological activities.

The isoxazole nucleus is a key component in several FDA-approved drugs, highlighting its therapeutic relevance. ambeed.com This has spurred continuous efforts to develop novel and efficient synthetic routes to functionalized isoxazoles. mdpi.com Common synthetic strategies include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. mdpi.com The inherent reactivity of the isoxazole ring also allows for its transformation into other valuable functional groups, such as β-hydroxy ketones and γ-amino alcohols, further cementing its role as a versatile synthon. sioc-journal.cn

The Role of Bromophenyl Moieties in Organic Chemistry and Chemical Synthesis

The bromophenyl group, an aromatic ring substituted with a bromine atom, is a fundamental component in the toolkit of synthetic organic chemists. The bromine atom significantly influences the electronic properties of the phenyl ring and serves as a highly effective functional handle for a variety of chemical transformations. chemenu.com

Its primary role is that of a "leaving group" or an "electrophile," facilitating numerous reactions. chemicalbook.com Bromophenyl derivatives are crucial precursors in a wide array of cross-coupling reactions, such as the Suzuki, Stille, and Kumada couplings, which are pivotal for the construction of complex carbon-carbon bonds. bldpharm.com The position of the bromine atom on the phenyl ring can also impact the molecule's reactivity and stability. chemenu.com Furthermore, organobromine compounds are utilized in the synthesis of pharmaceuticals, agricultural chemicals, and fire retardants. chemicalbook.com The reactivity of these compounds is often intermediate between their chloro- and iodo-analogs, offering a balance of stability and reactivity that is advantageous in many synthetic applications. chemicalbook.com

Rationale for Dedicated Research on 5-(3-Bromophenyl)-3-methylisoxazole

The specific structure of this compound, which combines the isoxazole core with a meta-substituted bromophenyl group, presents a compelling case for dedicated research. While extensive research exists for the individual components, the unique arrangement within this molecule offers intriguing possibilities. The presence of the bromophenyl moiety at the 5-position of the isoxazole ring provides a strategic site for further functionalization through cross-coupling reactions. This allows for the systematic modification of the molecule to explore structure-activity relationships in medicinal chemistry or to construct more complex molecular architectures.

A closely related compound, this compound-4-carboxylic acid, is commercially available, indicating that the core scaffold is synthetically accessible and has potential as a building block for larger molecules. bldpharm.comwpmucdn.com Research on analogous structures, such as 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, has demonstrated successful synthesis from brominated chalcone (B49325) precursors, suggesting a viable synthetic pathway for the title compound. The investigation of this compound is therefore a logical step in the exploration of new chemical space and the development of novel compounds with potential applications in various fields of chemical science.

Overview of Current Research Trajectories on Substituted Isoxazoles

Current research on substituted isoxazoles is vibrant and multifaceted, largely driven by their potential as bioactive agents. sioc-journal.cn A significant trend involves the synthesis of hybrid molecules that incorporate the isoxazole ring with other pharmacologically important heterocycles, such as imidazoles and triazines, with the aim of achieving synergistic or enhanced biological activity.

Another major research direction focuses on the development of isoxazole derivatives as anticancer agents. For instance, studies on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which utilize a 3-bromophenyl precursor, have shown promising anticancer activity. mdpi.com The isoxazole scaffold is also being explored for its potential in developing agents with antimicrobial, anti-inflammatory, and CNS-active properties. The synthesis of novel isoxazole derivatives often involves multi-step reaction sequences, including reactions like bromination, etherification, and palladium-catalyzed cross-coupling reactions, to build molecular diversity. sioc-journal.cn The overarching goal of these research efforts is to expand the library of substituted isoxazoles and to identify new lead compounds for drug discovery and other applications.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)-3-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOJLABPPULYQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 3 Bromophenyl 3 Methylisoxazole and Its Structural Analogues

Precursor Synthesis and Reactant Selection Strategies

The successful synthesis of the target isoxazole (B147169) is highly dependent on the strategic preparation of its precursors. This involves the synthesis of substituted chalcones and the careful selection and preparation of hydroxylamine (B1172632) derivatives.

Synthesis of Substituted Chalcones and Related Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are key intermediates in the synthesis of various heterocyclic compounds, including isoxazoles. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde. For the synthesis of 5-(3-bromophenyl)-3-methylisoxazole, this would involve the reaction of 3-bromoacetophenone with an appropriate aldehyde.

The synthesis of various chalcone (B49325) derivatives has been reported, often employing a mixture of ethanol (B145695) and aqueous potassium hydroxide (B78521) as the reaction medium, with the mixture stirred at room temperature for an extended period. Acidification of the reaction mixture then yields the chalcone product. For instance, the synthesis of novel chalcones has been achieved by reacting 3-methoxy acetophenone with various substituted benzaldehydes. orientjchem.org These chalcones can then be cyclized to form isoxazole derivatives. orientjchem.org

The following table provides examples of chalcone syntheses relevant to the formation of isoxazole rings.

| Acetophenone Derivative | Aldehyde Derivative | Base/Catalyst | Solvent | Product | Ref |

| 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone | 4-hydroxy benzaldehyde | Potassium hydroxide | Ethanol/Water | 1-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

| 3-Methoxy acetophenone | Substituted benzaldehydes | Not specified | Not specified | Substituted chalcones | orientjchem.org |

| 2-hydroxy acetophenone | Benzaldehyde | NaOH | Not specified | 2'-hydroxychalcone |

Preparation of Hydroxylamine Derivatives for Isoxazole Annulation

Hydroxylamine hydrochloride is a crucial reagent for the formation of the isoxazole ring from chalcone precursors. orientjchem.orgajpp.in It provides the nitrogen and oxygen atoms necessary for the heterocycle. The preparation of hydroxylamine hydrochloride can be achieved through several methods, including the electrolytic reduction of nitric acid or the reaction of sodium nitrite (B80452) with sodium bisulfite. orgsyn.org A common laboratory-scale synthesis involves the reaction of acetone (B3395972) with a mixture of nitric and hydrochloric acids, followed by hydrolysis. google.com Another method involves dissolving diacetylmonoxime in hydrochloric acid. google.com The purity of hydroxylamine hydrochloride is important for achieving high yields in the subsequent cyclization step. orgsyn.org

Isoxazole Ring Formation: Cycloaddition and Condensation Routes

The construction of the isoxazole ring from the prepared precursors can be accomplished through several synthetic routes, including 1,3-dipolar cycloadditions and base-catalyzed condensations. Modern techniques such as microwave-assisted synthesis are also employed to improve reaction efficiency and align with green chemistry principles.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and widely used method for synthesizing five-membered heterocyclic rings like isoxazoles. wikipedia.org This reaction typically involves the cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile). wikipedia.orgnih.gov The reaction of a nitrile oxide with an alkyne directly yields an isoxazole. wikipedia.org

The following table summarizes different approaches to 1,3-dipolar cycloaddition for isoxazole synthesis.

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Reagent | Conditions | Product | Ref |

| Hydroxyimidoyl chlorides | Terminal alkynes | Cu/Al2O3 | Ball-milling, solvent-free | 3,5-Disubstituted isoxazoles | nih.gov |

| α-Nitroketones | Alkenes/Alkynes | Chloramine-T | Acetonitrile (B52724), 70 °C | Isoxazolines/Isoxazoles | nih.gov |

| Aldoximes | Alkynes | Hydroxy(tosyloxy)iodobenzene (HTIB) | Not specified | 3,5-Disubstituted isoxazoles | nih.gov |

| Primary nitro compounds | Alkynes | 1,4-diazabicyclo[2.2.2]octane | Chloroform | Isoxazoles | nih.gov |

Base-Catalyzed Condensation Approaches

Base-catalyzed condensation reactions provide an alternative route to isoxazoles. A common method involves the reaction of a 1,3-dicarbonyl compound or its equivalent, such as a chalcone, with hydroxylamine. For example, substituted chalcones react with hydroxylamine hydrochloride in the presence of a base to yield isoxazolines, which can then be aromatized to isoxazoles. orientjchem.org

The reaction of primary nitro compounds with dipolarophiles in the presence of a base is another effective condensation strategy for synthesizing isoxazoles. nih.govunifi.it For instance, nitroacetic esters can undergo condensation with dipolarophiles in water, offering a greener alternative to traditional organic solvents. nih.gov The choice of base is critical and can range from inorganic bases like potassium hydroxide to organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

Microwave-Assisted and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and increased product selectivity compared to conventional heating methods. abap.co.in

Microwave irradiation has been successfully applied to the synthesis of isoxazole derivatives. abap.co.innih.gov For instance, a one-pot tandem reaction under microwave irradiation in water has been used to obtain polycyclic-fused isoxazolo[5,4-b]pyridines without the need for any additional reagents or catalysts. nih.gov Similarly, the synthesis of novel isoxazole derivatives from chalcones has been achieved using microwave heating, which enhances the reaction rate and improves the yield. abap.co.in

The use of green solvents, such as water or deep eutectic solvents (DES), is another important aspect of green chemistry in isoxazole synthesis. nih.gov The synthesis of 3,5-disubstituted isoxazoles has been reported in a biorenewable deep eutectic solvent made from choline (B1196258) chloride and urea. nih.gov Ultrasound irradiation has also been employed as an environmentally benign method for the synthesis of 3-alkyl-5-aryl isoxazoles without the need for a catalyst. nih.gov

The following table highlights some examples of microwave-assisted and green chemistry approaches to isoxazole synthesis.

| Reactants | Method | Conditions | Advantages | Ref |

| 3-(Dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine hydrochloride | Reaction in aqueous media | 50 °C, 2h | Catalyst-free, easier work-up, high yields | nih.gov |

| Aldehydes, Alkynes, N-protected hydroxylamines | One-pot three-component reaction | Choline chloride:urea (DES) | Environmentally benign, recyclable solvent | nih.gov |

| Terminal alkynes, Aldehydes, Hydroxylamine | Ultrasound irradiation | Catalyst-free | Easier work-up, mild conditions, high yields | nih.gov |

| 3-substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles, (Z)-2-chloro-N-hydroxynicotinimidoyl chloride | Microwave-assisted 1,3-dipolar cycloaddition | NaHCO3, THF/trace water, catalyst-free | Environmentally friendly, efficient, high regioselectivity | nih.gov |

| 1,3-Propanediones, Hydroxylamine hydrochloride | Microwave irradiation | Ethanolic medium | Rapid reaction, good yields | zenodo.org |

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is critical for enhancing the yield and purity of this compound and its analogues. Key parameters that are frequently manipulated include the choice of catalyst, solvent system, temperature, and reaction time.

Catalyst and Solvent Effects: The choice of catalyst and solvent can dramatically influence reaction outcomes. For instance, in the synthesis of related heterocyclic compounds, transitioning to greener protocols has shown promise. The synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones was optimized using a eutectic mixture of waste orange essential oil fatty pseudo-acid (WEOFPA) and glycerol (B35011). nih.gov Research indicated that a specific volume combination of 5 mL of WEOFPA and 0.4 mL of glycerol provided the ideal medium for the reaction, leading to high yields. nih.gov The use of certain catalysts can also enable reactions to proceed under milder conditions. For example, copper catalysts can facilitate the cycloaddition of alkynes and nitrile oxides at room temperature. beilstein-journals.orgnih.gov Similarly, ruthenium(II) catalysts have been shown to promote smooth reactions at room temperature, resulting in high yields for both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgnih.gov

In the synthesis of 5-substituted 3-amino-1,2,4-triazoles, another class of related heterocycles, microwave-assisted synthesis has been shown to be a powerful tool for yield enhancement. Optimization studies revealed that using 1.5 equivalents of hydrochloric acid with microwave heating at 180 °C for 3 hours resulted in the maximum isolated yield. mdpi.com For the synthesis of N-monosubstituted arylamino-1,2,3-triazole-2,1,3-benzothiadiazoles via the Buchwald-Hartwig reaction, optimal conditions involved using (THP-Dipp)Pd(cinn)Cl as a catalyst with sodium tert-butoxide as the base in 1,4-dioxane (B91453) at 110 °C. mdpi.com

Temperature and Reaction Time: Temperature is a crucial parameter to control. While some modern catalytic systems allow for reactions at room temperature beilstein-journals.orgnih.gov, many syntheses require elevated temperatures to proceed efficiently. The Buchwald-Hartwig cross-coupling for synthesizing various aminotriazoles is typically performed at high temperatures, such as 110 °C or 120 °C, for several hours. mdpi.commdpi.com In a specific procedure for creating 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, the final step involved heating the reactants in n-butanol with potassium carbonate at 120 °C for 8-10 hours, which resulted in good to excellent yields (69-93%). semanticscholar.orgmdpi.com

The following table summarizes optimized reaction conditions from various studies on the synthesis of isoxazole analogues and other related heterocycles, illustrating common strategies for yield enhancement.

| Product Type | Catalyst | Solvent | Base | Temperature | Time | Yield | Ref. |

| 3-Methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-one | WEOFPA (Agro-waste catalyst) | Glycerol | - | 60 °C | 1-2 h | High | nih.gov |

| 3,4,5-Trisubstituted Isoxazoles | None | Water/Methanol (B129727) (95:5) | DIPEA | Room Temp. | 1-2 h | - | beilstein-journals.org |

| 5-Substituted 3-Amino-1,2,4-triazoles | HCl (1.5 equiv.) | - | NaOH (for workup) | 180 °C (MW) | 3 h | Max | mdpi.com |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | - | n-Butanol | K2CO3 | 120 °C | 8-10 h | 69-93% | mdpi.com |

| N-Monosubstituted Arylamino-1,2,3-triazoles | (THP-Dipp)Pd(cinn)Cl | 1,4-Dioxane | NaOtBu | 110 °C | 18 h | - | mdpi.com |

Regioselectivity and Stereoselectivity in the Synthesis of this compound

For a 3,5-disubstituted isoxazole like this compound, the primary challenge in synthesis is not stereoselectivity but regioselectivity. The molecule itself is achiral, making stereoselectivity—the preferential formation of one stereoisomer over another—a non-issue in this specific context. iupac.org The crucial aspect is ensuring the correct placement of the 3-bromophenyl group at the C5 position and the methyl group at the C3 position of the isoxazole ring, as opposed to the alternative 3-(3-bromophenyl)-5-methylisoxazole regioisomer.

Controlling Regioselectivity in Isoxazole Synthesis: The most common method for constructing the isoxazole ring is the [3+2] cycloaddition (1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne. beilstein-journals.orgnih.gov The regiochemical outcome of this reaction is highly dependent on the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne, as well as the reaction conditions.

The synthesis of this compound would typically involve the reaction of 3-bromobenzonitrile (B1265711) oxide with propyne, or alternatively, acetonitrile oxide (ethanenitrile oxide) with 1-bromo-3-ethynylbenzene. The regioselectivity of this cycloaddition often leads to a mixture of isomers.

Catalytic Influence on Regioselectivity: Modern synthetic methods employ catalysts to overcome poor regioselectivity.

Copper Catalysis: The use of copper(I) catalysts in the reaction of terminal alkynes and nitrile oxides is a well-established method for improving both reaction rates and regioselectivity, generally favoring the formation of 3,5-disubstituted isoxazoles. beilstein-journals.orgnih.gov However, this method is typically limited to terminal alkynes. beilstein-journals.orgnih.gov

Ruthenium Catalysis: Ruthenium(II) catalysts have emerged as a powerful alternative, enabling the reaction to proceed smoothly at room temperature with high yields and excellent regioselectivity for the synthesis of both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgnih.gov

Other Methods: Other approaches to achieve regiocontrol include the reaction of β-keto esters or 1,3-diketones with hydroxylamine. For example, the reaction of ethyl 3-(3-bromophenyl)-3-oxopropanoate with hydroxylamine would be expected to yield the desired regioisomer. Similarly, a regioselective synthesis of 3,5-disubstituted isoxazoles has been achieved from 1-aryl-3-methylthio-4-phenylsulphonylbut-2-en-1-one, demonstrating that precursor structure is key to directing the final regiochemistry. rsc.org

The following table illustrates how the choice of methodology can influence the regiochemical outcome in the synthesis of disubstituted isoxazoles.

| Reaction Type | Catalyst | Reactants | Predominant Regioisomer | Ref. |

| 1,3-Dipolar Cycloaddition | None (Thermal) | Nitrile Oxide + Terminal Alkyne | Mixture of regioisomers, often poor selectivity | nih.gov |

| 1,3-Dipolar Cycloaddition | Copper(I) | Nitrile Oxide + Terminal Alkyne | 3,5-Disubstituted isoxazole | beilstein-journals.orgnih.gov |

| 1,3-Dipolar Cycloaddition | Ruthenium(II) | Nitrile Oxide + Alkyne | High regioselectivity for 3,5- or 3,4,5-isoxazoles | beilstein-journals.orgnih.gov |

| Cyclocondensation | None | 1-Aryl-3-methylthio-4-phenylsulphonylbut-2-en-1-one + Hydroxylamine | 5-Aryl-3-(phenylsulphonylmethyl)isoxazole | rsc.org |

By carefully selecting the synthetic strategy and optimizing reaction conditions, chemists can effectively control the regioselectivity to produce this compound with high purity and yield.

Comprehensive Spectroscopic and Structural Elucidation of 5 3 Bromophenyl 3 Methylisoxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 5-(3-bromophenyl)-3-methylisoxazole. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular structure. In the ¹H NMR spectrum of a related compound, 5-(3-bromophenyl)-3-phenylisoxazole, the aromatic protons of the 3-bromophenyl group appear as a multiplet, with a characteristic triplet for the proton at the 2-position of the phenyl ring. rsc.org The isoxazole (B147169) proton typically appears as a singlet in the downfield region. rsc.org The methyl group protons of this compound would be expected to resonate as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 5-(3-bromophenyl)-3-phenylisoxazole, the carbon atoms of the isoxazole ring and the phenyl rings show distinct signals in the aromatic region (typically δ 100-170 ppm). rsc.org The carbon attached to the bromine atom is identifiable by its chemical shift, and the methyl carbon in this compound would appear at a characteristic upfield chemical shift.

Table 1: Representative ¹H and ¹³C NMR Data for a Similar Isoxazole Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.98 | t | Ar-H (C2'-H) |

| ¹H | ~7.77 | m | Ar-H |

| ¹H | ~7.58 | m | Ar-H |

| ¹H | ~7.36 | t | Ar-H |

| ¹H | ~6.85 | s | Isoxazole-H |

| ¹³C | ~168.7 | s | C=N (Isoxazole) |

| ¹³C | ~163.0 | s | C-O (Isoxazole) |

| ¹³C | ~133.0 | s | Ar-C |

| ¹³C | ~130.5 | s | Ar-C |

| ¹³C | ~130.1 | s | Ar-C |

| ¹³C | ~128.9 | s | Ar-C |

| ¹³C | ~124.3 | s | Ar-C |

| ¹³C | ~123.0 | s | C-Br |

| ¹³C | ~98.2 | s | Isoxazole C-H |

Note: Data is for 5-(3-bromophenyl)-3-phenylisoxazole and serves as a representative example. rsc.org Actual chemical shifts for this compound may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms. science.govyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the 3-bromophenyl ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. youtube.comresearchgate.net This is instrumental in connecting the 3-bromophenyl and methyl groups to the isoxazole ring. For instance, correlations would be expected between the methyl protons and the C3 and C4 carbons of the isoxazole ring, and between the isoxazole C5-H and the carbons of the bromophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. science.govresearchgate.net While not strictly applicable for stereochemistry in this achiral molecule, it can confirm through-space interactions between the isoxazole ring protons and the ortho-protons of the 3-bromophenyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.gov

Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands. These would include C-H stretching vibrations from the aromatic ring and the methyl group, C=C and C=N stretching vibrations from the aromatic and isoxazole rings, and the C-O-N stretching of the isoxazole ring. The C-Br stretching vibration would appear in the lower frequency region of the spectrum.

Raman Spectroscopy : Raman spectroscopy would also show these vibrational modes, but with different relative intensities. Aromatic ring breathing modes are often strong in Raman spectra.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Stretching | 2975-2850 |

| C=N (Isoxazole) | Stretching | ~1600-1500 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

| C-O (Isoxazole) | Stretching | ~1250-1150 |

| C-Br | Stretching | ~600-500 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond and subsequent ring opening. nih.govdocbrown.info The fragmentation of this compound would likely involve the loss of the methyl group, the bromine atom, and cleavage of the isoxazole ring, leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Description |

| 239/241 | [C₁₀H₈BrNO]⁺ | Molecular Ion ([M]⁺) |

| 224/226 | [C₉H₅BrNO]⁺ | Loss of CH₃ |

| 160 | [C₁₀H₈NO]⁺ | Loss of Br |

| 157 | [C₇H₄Br]⁺ | Bromophenyl cation |

| 82 | [C₄H₄NO]⁺ | Methylisoxazole fragment |

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. researchgate.netnih.govresearchgate.net By growing a suitable single crystal of this compound, it would be possible to determine precise bond lengths, bond angles, and torsion angles. This technique would also reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as halogen bonding involving the bromine atom or π-π stacking between the aromatic rings. nih.gov Such studies on similar hybrid perovskites have revealed detailed structural information. rsc.orgnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Vis Spectroscopy : The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic and isoxazole ring systems. The position and intensity of these bands are influenced by the conjugation between the two ring systems. For a related isothiazole, UV-vis spectroscopy supported an intact ring structure. mdpi.com

Fluorescence Spectroscopy : Many aromatic and heterocyclic compounds exhibit fluorescence. If this compound is fluorescent, its emission spectrum, quantum yield, and lifetime can be measured. These properties are sensitive to the molecular structure and its environment. Studies on other compounds have shown how fluorescence properties can be used for sensing applications. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 3 Bromophenyl 3 Methylisoxazole

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. researchgate.net This process involves minimizing the total electronic energy of the molecule with respect to the positions of its nuclei. For a molecule like 5-(3-Bromophenyl)-3-methylisoxazole, a common and reliable approach involves using the B3LYP hybrid functional combined with a split-valence basis set such as 6-311G(d,p). researchgate.netnih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound Note: The following values are illustrative, based on typical data from DFT calculations on analogous structures.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

| Bond Length | C(isoxazole)-C(phenyl) | ~1.47 Å |

| C-Br | ~1.91 Å | |

| N-O (isoxazole) | ~1.42 Å | |

| C=N (isoxazole) | ~1.30 Å | |

| Bond Angle | C-C-C (phenyl) | ~120° |

| C-N-O (isoxazole) | ~110° | |

| Dihedral Angle | Phenyl Ring - Isoxazole (B147169) Ring | ~25° - 35° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive and prone to chemical transformations. nih.gov In computational studies of related heterocyclic compounds, HOMO-LUMO energy gaps calculated via DFT are typically in the range of 4.4 to 5.1 eV. irjweb.comajchem-a.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify chemical reactivity and stability. ajchem-a.com These descriptors provide a more nuanced understanding of the molecule's electronic properties.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ ≈ -χ) | Measures the propensity to accept electrons. |

Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data

DFT calculations are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net Theoretical calculations of these properties for this compound would allow for a direct comparison with experimental data, aiding in structural confirmation and spectral assignment.

For IR spectroscopy, DFT calculations can determine the vibrational frequencies and intensities of all normal modes. researchgate.net Since theoretical calculations often overestimate frequencies due to the assumption of a harmonic oscillator and basis set limitations, the computed wavenumbers are typically scaled by a factor (e.g., ~0.96-0.98) to improve agreement with experimental results. core.ac.uk

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding tensors. researchgate.net These values are then referenced against a standard, such as Tetramethylsilane (TMS), to predict the ¹H and ¹³C NMR chemical shifts. Studies on similar molecules have shown a strong correlation between calculated and experimental spectra, confirming the accuracy of the computational approach. researchgate.net

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: This table presents a hypothetical comparison to illustrate the expected correlation.

| Parameter | Functional Group / Atom | Predicted Wavenumber (cm⁻¹, Scaled) | Hypothetical Experimental (cm⁻¹) |

| FT-IR | Aromatic C-H stretch | 3100-3000 | 3085 |

| Methyl C-H stretch | 2980-2920 | 2950 | |

| C=N stretch (isoxazole) | ~1580 | 1575 | |

| C-Br stretch | ~680 | 675 | |

| ¹³C NMR | C-Br (phenyl) | ~122 ppm | 122.5 ppm |

| C-O (isoxazole) | ~170 ppm | 169.8 ppm | |

| ¹H NMR | Methyl Protons | ~2.4 ppm | 2.45 ppm |

| Aromatic Protons | 7.3 - 8.0 ppm | 7.4 - 7.9 ppm |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. The potential energy surface (PES) maps the energy of the molecule as a function of one or more of these rotational coordinates (dihedral angles). researchgate.netdocumentsdelivered.com

For this compound, the most significant conformational flexibility comes from the rotation around the single bond connecting the bromophenyl group to the isoxazole ring. To map the PES, a relaxed scan is typically performed using DFT. core.ac.uk This involves systematically rotating the dihedral angle (e.g., in 10° or 15° increments) while optimizing the rest of the molecular geometry at each step.

The resulting plot of energy versus dihedral angle reveals the locations of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. documentsdelivered.com The energy difference between a minimum and a maximum is the rotational barrier. This analysis helps identify the most likely conformation(s) of the molecule in a given environment and understand the dynamics of its structural changes. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the isoxazole ring, a completely planar conformation is expected to be a high-energy transition state, while twisted conformations would be the stable energy minima.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. libretexts.org It is calculated by placing a hypothetical positive test charge at various points on the electron density surface of the molecule and calculating the potential energy. uni-muenchen.de The MEP map is color-coded to indicate different regions of electrostatic potential.

Red/Yellow: Regions of negative potential, which are electron-rich and susceptible to electrophilic attack. researchgate.net

Blue: Regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential. uni-muenchen.de

For this compound, an MEP analysis would predict that the most negative potential (red regions) is concentrated around the electronegative nitrogen and oxygen atoms of the isoxazole ring, identifying them as the primary sites for interacting with electrophiles or forming hydrogen bonds. researchgate.net The most positive potential (blue regions) would likely be found around the hydrogen atoms of the methyl group and the phenyl ring. The bromine atom's region can exhibit complex potential due to the "sigma-hole" phenomenon, where a positive potential can exist along the C-Br bond axis, making it a potential site for halogen bonding.

Thermochemical Properties and Stability Analysis

Computational methods can predict key thermochemical properties of a molecule in its gaseous state at a standard temperature and pressure. These properties are derived from the vibrational frequencies calculated using DFT after a successful geometry optimization. The analysis provides insights into the molecule's thermodynamic stability and behavior.

Key thermochemical properties include:

Zero-point vibrational energy (ZPVE): The residual vibrational energy of a molecule at 0 Kelvin.

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process (G = H - TS).

By calculating these properties, the standard heat of formation (ΔH°f) and other thermodynamic parameters can be determined. This information is crucial for understanding the molecule's stability relative to other isomers and for predicting the thermodynamics of reactions in which it might participate.

Chemical Reactivity and Functionalization Strategies for 5 3 Bromophenyl 3 Methylisoxazole

Reactions at the Bromine Atom: Cross-Coupling and Substitution Chemistry

The carbon-bromine bond on the phenyl ring is a prime target for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals.

The Suzuki-Miyaura coupling is one of the most robust methods for forming biaryl structures and has been successfully applied to substrates analogous to 5-(3-Bromophenyl)-3-methylisoxazole. This palladium-catalyzed reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. google.com

The choice of catalyst, ligand, and base is crucial for achieving high yields. Catalysts such as Pd(PPh₃)₄ or those generated in situ from a palladium precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand are commonly employed. nih.govbeilstein-journals.org The reactivity of aryl bromides in Suzuki couplings is generally high, making this compound a suitable substrate for such transformations. nih.gov This reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 3-position of the phenyl ring.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 |

| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 80 |

This table presents typical conditions for Suzuki-Miyaura reactions involving aryl bromides and may be adapted for this compound.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings further expand the synthetic utility of this compound.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org This method is invaluable for synthesizing arylalkynes, which are versatile intermediates for further transformations. wikipedia.org

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. nih.gov This reaction requires a palladium catalyst and a base, and typically proceeds with high stereoselectivity to yield the E-isomer of the product. nih.gov A variety of alkenes, including styrenes and acrylates, can be used as coupling partners. researchgate.netresearchgate.net

The Stille coupling utilizes an organotin reagent as the coupling partner for the aryl bromide. nih.gov A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups. nih.gov However, the toxicity of tin compounds is a notable drawback. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Catalysts/Reagents | Bond Formed |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) salt, Base | Aryl-Alkynyl |

| Heck | Alkene | Pd catalyst, Base | Aryl-Alkenyl |

| Stille | Organostannane | Pd catalyst | Aryl-Aryl/Vinyl/Alkyl |

This table summarizes key features of Sonogashira, Heck, and Stille reactions applicable to aryl bromides like this compound.

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the bromine atom with a variety of nucleophiles, such as alkoxides, thiolates, and amines. However, for an SNAr reaction to proceed on an aryl halide, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.org

In the case of this compound, the isoxazole (B147169) ring itself is considered an electron-withdrawing group. However, its activating effect at the meta position of the phenyl ring is generally insufficient to facilitate a standard SNAr reaction under mild conditions. Therefore, direct nucleophilic displacement of the bromine on this specific substrate is challenging and often requires harsh reaction conditions or the use of highly reactive nucleophiles.

Functionalization of the Isoxazole Ring System

The isoxazole ring in this compound also presents opportunities for chemical modification, although it is a relatively stable aromatic system.

The methyl group at the C3 position of the isoxazole ring can be functionalized, although it is not as acidic as methyl groups on some other heterocyclic systems. Under strong basic conditions, it can be deprotonated to form an anion that can then react with various electrophiles. More commonly, this methyl group can participate in condensation reactions with aldehydes or be subjected to oxidation to afford a carboxylic acid, providing a handle for further derivatization.

The isoxazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, the C4 position is the most likely site of attack, as it is the most electron-rich carbon in the ring. youtube.comleah4sci.com Reactions like nitration or halogenation would likely require forcing conditions.

Nucleophilic attack on the isoxazole ring itself is generally unfavorable unless the ring is activated by strong electron-withdrawing groups or if the reaction leads to a stable ring-opened product. The N-O bond is the weakest bond in the ring and can be cleaved under certain reductive or photochemical conditions.

Synthesis of Complex Polyheterocyclic Systems Incorporating the Isoxazole Unit

The presence of the bromo-substituent on the phenyl ring of this compound is a key feature for its use in constructing larger, more complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly effective for this purpose, enabling the formation of new carbon-carbon bonds. nih.govnih.gov This strategy allows for the coupling of the isoxazole-containing aryl bromide with a wide array of heterocyclic boronic acids or esters to generate polyheterocyclic systems. nih.gov

The general scheme involves the reaction of this compound with a heterocyclic boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.gov This methodology is highly adaptable and tolerates a variety of functional groups, making it a powerful tool for creating libraries of novel compounds. organic-chemistry.org For example, coupling with boronic acids derived from pyridine, thiophene, furan, or indole (B1671886) would lead to the corresponding biaryl or heteroaryl-aryl structures, effectively incorporating the initial isoxazole unit into a larger polyheterocyclic framework. The synthesis of such systems is of significant interest in medicinal chemistry and materials science. nanobioletters.comgrafiati.comconsensus.app

The table below illustrates potential polyheterocyclic systems that can be synthesized from this compound via a Suzuki-Miyaura cross-coupling reaction.

| Heterocyclic Boronic Acid | Resulting Polyheterocyclic Product Name | Potential Structural Class |

| Pyridine-3-boronic acid | 3-Methyl-5-(3-(pyridin-3-yl)phenyl)isoxazole | Pyridyl-phenyl-isoxazole |

| Thiophene-2-boronic acid | 3-Methyl-5-(3-(thiophen-2-yl)phenyl)isoxazole | Thienyl-phenyl-isoxazole |

| Furan-2-boronic acid | 3-Methyl-5-(3-(furan-2-yl)phenyl)isoxazole | Furanyl-phenyl-isoxazole |

| 1H-Indole-5-boronic acid | 3-Methyl-5-(3-(1H-indol-5-yl)phenyl)isoxazole | Indolyl-phenyl-isoxazole |

| Quinoline-8-boronic acid | 3-Methyl-5-(3-(quinolin-8-yl)phenyl)isoxazole | Quinolyl-phenyl-isoxazole |

Mechanistic Studies of Transformation Reactions Involving this compound

The transformation reactions of this compound can be understood through two principal mechanistic pathways: the palladium-catalyzed cross-coupling at the C-Br bond and the electrophilic ring-opening of the isoxazole heterocycle.

Mechanism of Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction mechanism is a well-established catalytic cycle. organic-chemistry.org The process is initiated by the oxidative addition of the aryl bromide, this compound, to a palladium(0) complex to form a palladium(II) intermediate. uwindsor.ca This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new carbon-carbon bond between the phenyl ring and the coupled heterocycle, regenerating the palladium(0) catalyst to continue the cycle. doi.org The choice of ligand, base, and solvent is critical for the efficiency of this process, particularly in couplings involving heteroaryl compounds. nih.govorganic-chemistry.org

Mechanism of Isoxazole Ring-Opening: The isoxazole ring, while aromatic, can undergo cleavage under certain conditions, notably through electrophilic attack. nih.govresearchgate.net Studies on substituted isoxazoles have shown that treatment with electrophilic halogenating agents can lead to the selective cleavage of the N-O bond. nih.govresearchgate.net This transformation is believed to proceed via an initial electrophilic attack on the isoxazole ring, which disrupts the aromaticity and weakens the N-O bond. Subsequent rearrangement and cleavage lead to the formation of structurally diverse acyclic compounds. For instance, electrophilic bromination can result in halogenated scaffolds. nih.govresearchgate.net Similarly, ring-opening fluorination using electrophilic fluorine sources like Selectfluor® has been demonstrated for isoxazoles, proceeding through fluorination followed by deprotonation to yield tertiary fluorinated carbonyl compounds. researchgate.netorganic-chemistry.org These ring-opening strategies represent a powerful method for skeletal transformations, converting the heterocyclic framework into functionalized linear systems. nih.gov

The table below summarizes the key mechanistic steps for the two primary transformation types.

| Transformation Type | Key Mechanistic Steps | Intermediate Species |

| Suzuki-Miyaura Coupling | 1. Oxidative Addition2. Transmetalation3. Reductive Elimination | Aryl-Palladium(II) complex |

| Electrophilic Ring-Opening | 1. Electrophilic attack on isoxazole ring2. N-O bond cleavage3. Rearrangement | Halonium ion adduct, acyclic carbonyl compound |

Research Applications of 5 3 Bromophenyl 3 Methylisoxazole and Its Derivatives Non Clinical Focus

Role in Advanced Materials Science

The development of new organic materials with tailored electronic and photophysical properties is a rapidly advancing field. The isoxazole (B147169) moiety, with its electron-rich and planar structure, is an attractive component for such materials.

While direct studies on 5-(3-Bromophenyl)-3-methylisoxazole as a precursor for organic electronic materials are not extensively documented, the broader class of isoxazole derivatives is recognized for its potential in this area. The fundamental structure of isoxazoles allows for the creation of conjugated systems, which are essential for charge transport in organic semiconductors. The bromo-functionalization of the phenyl ring in this compound offers a strategic point for cross-coupling reactions, such as Suzuki or Stille couplings. These reactions can be employed to extend the conjugation of the molecule by linking it to other aromatic or heteroaromatic units, a key strategy in the design of organic light-emitting diode (OLED) materials and organic photovoltaic (OPV) devices.

The incorporation of specific chemical motifs into polymer backbones can impart desirable properties to the resulting materials. The bromo-substituent on this compound makes it a candidate for integration into polymer chains through polymerization reactions that are compatible with aryl halides. For instance, it could potentially serve as a monomer in polycondensation reactions or be grafted onto existing polymer chains. The inclusion of the isoxazole ring within a polymer architecture could influence the material's thermal stability, solubility, and electronic characteristics.

Contributions to Agrochemical Research and Developmentsioc-journal.cn

The isoxazole scaffold is a well-established pharmacophore in the agrochemical industry, with several commercial products containing this heterocyclic core. sioc-journal.cn Research in this area often involves the synthesis and screening of libraries of isoxazole derivatives to identify new lead compounds with potent and selective biological activity.

Research has demonstrated that derivatives of 3-arylisoxazoles exhibit insecticidal properties. For example, a series of 3-aryl-5-aryloxymethylisoxazole derivatives were synthesized and evaluated for their activity against the aphid species Aphis crassivora. nih.gov In this context, while not the specific compound of focus, a derivative, 3-(2-cyanophenyl)-5-(2-chlorophenoxymethyl)isoxazole, showed moderate biological activity. nih.gov This suggests that the 3-arylisoxazole framework, to which this compound belongs, is a promising starting point for developing new insecticides.

Similarly, novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides have been synthesized and tested for their herbicidal activities. semanticscholar.org These compounds, where the aryl group could potentially be a 3-bromophenyl moiety, have shown moderate to good herbicidal effects against species like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). semanticscholar.org The mechanism of action for some of these derivatives is believed to involve the inhibition of D1 protease, an essential enzyme in plant photosystem II. semanticscholar.org

Table 1: Examples of Agrochemical Activity of Related Isoxazole Derivatives

| Compound Class | Target Organism | Observed Activity | Reference |

| 3-Aryl-5-aryloxymethylisoxazoles | Aphis crassivora (aphid) | Moderate insecticidal activity | nih.gov |

| 4-(4-(5-Methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides/thiocarboxamides | Brassica napus, Echinochloa crusgalli | Moderate to good herbicidal activity | semanticscholar.org |

The isoxazole ring is also a key component in the development of new antifungal agents for agricultural use. While direct studies on the fungicidal properties of this compound are limited, research on structurally related compounds highlights the potential of this chemical class. For instance, various N'-(3-bromophenyl) derivatives have been synthesized and have shown good antifungal activity when compared to the standard drug Ketoconazole. Although these compounds have a different core structure, the presence of the 3-bromophenyl group is a common feature. The fungicidal activity of isoxazole-containing compounds is often attributed to their ability to interfere with essential fungal metabolic pathways.

Application as Chemical Probes in Mechanistic Biological Studies (Non-Human Pathway Analysis)

The development of chemical probes is crucial for elucidating complex biological pathways. The reactivity of the bromine atom in this compound makes it suitable for the synthesis of such probes. For example, it can be used to introduce reporter tags, such as fluorescent dyes or affinity labels, through cross-coupling reactions. These modified molecules can then be used to track the distribution of the parent compound in biological systems or to identify its molecular targets. While specific applications of this compound as a chemical probe are not yet widely reported, its chemical nature makes it a promising candidate for the development of tools for non-human pathway analysis in future research.

Ligand Design in Catalysis (e.g., Transition Metal Catalysis)

The exploration of novel ligands is a cornerstone of advancing transition metal catalysis, enabling enhanced reactivity, selectivity, and efficiency in a myriad of chemical transformations. Heterocyclic compounds, in particular, have garnered significant attention as versatile scaffolds for ligand design due to their rich electronic properties and diverse coordination modes. While the isoxazole moiety is a well-established pharmacophore in medicinal chemistry, its application and that of its derivatives, such as this compound, in the realm of ligand design for transition metal catalysis is an area with limited specific documentation in publicly available research.

Generally, for a molecule like this compound to function as a ligand, it would need to possess suitable donor atoms, typically nitrogen or oxygen, capable of coordinating to a transition metal center. The isoxazole ring itself contains both a nitrogen and an oxygen atom. The nitrogen atom of the isoxazole ring could potentially act as a donor.

The presence of the 3-bromophenyl substituent introduces several possibilities for ligand functionalization. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, to introduce phosphine (B1218219), amine, or other coordinating groups. This would transform the molecule into a bidentate or multidentate ligand, which often form more stable and catalytically active complexes with transition metals. For instance, a phosphine group could be introduced ortho to the isoxazole substituent on the phenyl ring, creating a potential P,N-bidentate ligand.

While direct research on this compound as a primary ligand is not extensively reported, the broader class of isoxazole-containing molecules has been utilized as precursors in the synthesis of more complex ligands. For example, the isoxazole ring can be a synthon for constructing 2,2'-bipyridine (B1663995) ligands, which are widely used in transition metal catalysis. However, in these instances, the isoxazole ring itself is consumed and transformed during the ligand synthesis and does not persist in the final ligand structure that coordinates to the metal.

The potential catalytic applications for metal complexes featuring hypothetical ligands derived from this compound would be diverse. Depending on the nature of the introduced coordinating groups and the chosen transition metal, such complexes could be investigated for their efficacy in reactions like Suzuki-Miyaura cross-coupling, Heck reactions, or various C-H activation processes. The electronic properties of the isoxazole ring and the steric bulk of the substituents would play a crucial role in modulating the catalytic activity and selectivity of the metal center.

Advanced Analytical Methodologies for the Characterization and Research of 5 3 Bromophenyl 3 Methylisoxazole

Chromatographic Method Development (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are central to the qualitative and quantitative analysis of 5-(3-Bromophenyl)-3-methylisoxazole, allowing for the separation of the main compound from starting materials, by-products, and degradation products. The development of robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods is essential for purity assessment and real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly employed technique for the analysis of moderately polar compounds like this compound. Method development typically involves a systematic approach to optimize separation efficiency. nih.govimpactfactor.org Key parameters that are adjusted include the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), the pH of the mobile phase, the column type (e.g., C18), column temperature, and the flow rate. nih.govimpactfactor.org A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to achieve adequate separation of all components in a complex mixture within a reasonable time. rjptonline.org Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. For purity determination, the peak area of this compound is compared to the total area of all observed peaks.

Gas Chromatography (GC): For compounds that are volatile and thermally stable, Gas Chromatography offers high resolution and sensitivity. This compound, given its structure, may be amenable to GC analysis. The development of a GC method involves selecting an appropriate capillary column with a specific stationary phase (e.g., a non-polar or medium-polarity phase like 5% phenyl-methylpolysiloxane). The temperature program of the GC oven is a critical parameter, which is optimized to ensure the separation of volatile impurities and the main compound. The injector and detector temperatures are also optimized to ensure efficient vaporization of the sample and sensitive detection, typically with a Flame Ionization Detector (FID). Reaction monitoring using GC can provide rapid insights into the consumption of starting materials and the formation of the desired product.

Below is an interactive table summarizing typical starting parameters for HPLC and GC method development for a compound like this compound.

| Parameter | HPLC | GC |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water (gradient) | Helium or Nitrogen (constant flow) |

| Flow Rate | 0.8 - 1.2 mL/min | 1.0 - 2.0 mL/min |

| Temperature | Column oven: 25 - 40°C | Oven: Temperature program (e.g., 100°C to 250°C) |

| Detection | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) |

| Injection Volume | 5 - 20 µL | 1 µL (split or splitless) |

Hyphenated Techniques (GC-MS, LC-MS) for Reaction Mixture Analysis and Impurity Profiling

To gain deeper insights into the composition of reaction mixtures and to identify unknown impurities, hyphenated techniques that couple chromatography with mass spectrometry are invaluable. resolvemass.ca

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the highly specific detection and structural elucidation capabilities of mass spectrometry. As components elute from the GC column, they are ionized (e.g., by electron ionization), and the resulting mass spectrum provides a molecular fingerprint. This allows for the tentative identification of impurities by comparing their mass spectra to spectral libraries. For novel impurities not present in libraries, the fragmentation pattern can provide crucial clues about their structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. resolvemass.canih.gov In the context of this compound synthesis, LC-MS is instrumental for impurity profiling. resolvemass.canih.gov The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. resolvemass.ca Techniques like tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information by selecting a specific ion (a precursor ion) and fragmenting it to produce a characteristic product ion spectrum. nih.gov This "fingerprint" is highly specific and can be used to confirm the identity of known impurities or to elucidate the structure of new ones, such as positional isomers or degradation products. nih.gov

This table outlines the primary applications of hyphenated techniques in the analysis of this compound.

| Technique | Primary Application | Information Obtained | Example |

| GC-MS | Analysis of volatile components in a reaction mixture | Molecular weight and fragmentation patterns of volatile impurities | Identifying low molecular weight by-products from the synthesis. |

| LC-MS | Comprehensive impurity profiling of the final product and reaction intermediates | Molecular weight of non-volatile impurities and degradation products | Detecting and identifying isomers or oxidized impurities. nih.gov |

| LC-MS/MS | Structural elucidation of unknown impurities | Specific fragmentation patterns for structural confirmation | Distinguishing between positional isomers of brominated impurities. nih.gov |

Quantitative Spectroscopic Methods for Concentration Determination in Research Contexts

While chromatography is excellent for separation, spectroscopic methods are often used for rapid quantification in various research settings, provided a pure standard of this compound is available.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a straightforward and accessible method for determining the concentration of a compound in a solution. The aromatic rings (bromophenyl) and the isoxazole (B147169) moiety in this compound are expected to absorb UV light. By measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve prepared from standards of known concentration, the concentration of an unknown sample can be determined according to the Beer-Lambert law. This method is particularly useful for quick concentration checks of pure samples or in dissolution studies.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, primarily ¹H NMR, can be used not only for structural elucidation but also for quantitative analysis. researchgate.net Quantitative NMR (qNMR) is a primary ratio method, meaning it can determine the concentration of an analyte without the need for a calibration curve of the analyte itself. Instead, a certified internal standard of known concentration is added to the sample. By comparing the integral of a specific, well-resolved proton signal from this compound to the integral of a signal from the internal standard, the exact concentration of the analyte can be calculated. This technique is highly accurate and is considered a primary analytical method.

The table below details parameters relevant to quantitative spectroscopic methods.

| Method | Key Parameter | Principle | Application |

| UV-Vis Spectroscopy | Wavelength of Maximum Absorbance (λmax) | Beer-Lambert Law | Rapid concentration measurement of solutions. |

| Quantitative ¹H NMR | Integral of a specific proton signal | Comparison of signal integrals to an internal standard | Precise concentration determination without a specific calibration curve. |

Advanced Data Analysis Techniques for Complex Spectroscopic Datasets

The large and complex datasets generated by modern analytical instruments, especially from hyphenated techniques, often require advanced data analysis methods to extract all of the relevant chemical information. numberanalytics.com

Chemometrics and Multivariate Analysis: Chemometrics applies statistical and mathematical methods to chemical data. mdpi.com In the context of analyzing spectroscopic data for this compound, techniques like Principal Component Analysis (PCA) can be used to analyze complex datasets, such as those from a series of LC-MS runs under different reaction conditions. mdpi.com PCA can help to identify patterns and correlations in the data, for example, by clustering different reaction batches based on their impurity profiles. This can reveal subtle differences that may not be apparent from a simple visual inspection of the chromatograms. mdpi.com

Spectral Deconvolution: In complex mixtures, the signals from different components in a spectrum (e.g., NMR or mass spectrum) can overlap. Spectral deconvolution algorithms are computational tools that can separate these overlapping signals into the spectra of the individual components. numberanalytics.com This is particularly useful in reaction monitoring where the spectra can contain signals from starting materials, intermediates, the final product, and multiple by-products.

Machine Learning: Machine learning algorithms are increasingly being used in chemical analysis. numberanalytics.com For instance, a model could be trained on a large number of mass spectra of known impurities. This trained model could then be used to automatically identify these impurities in future batches of this compound, speeding up the quality control process.

These advanced data analysis techniques are summarized in the table below.

| Technique | Description | Purpose in the context of this compound |

| Principal Component Analysis (PCA) | A multivariate statistical method that reduces the dimensionality of a dataset while retaining most of the variation. | To identify patterns in impurity profiles across different synthetic batches. mdpi.com |

| Spectral Deconvolution | A computational method to separate overlapping spectral signals into individual component spectra. numberanalytics.com | To resolve overlapping peaks in NMR or mass spectra of complex reaction mixtures. |

| Machine Learning | Algorithms that can learn from data to make predictions or classifications. numberanalytics.com | To build predictive models for the automatic identification of known impurities from their mass spectra. |

Future Research Directions and Challenges in 5 3 Bromophenyl 3 Methylisoxazole Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in modern organic synthesis is the development of environmentally benign and efficient reaction pathways. Future research on 5-(3-Bromophenyl)-3-methylisoxazole will undoubtedly focus on "green" chemistry principles. Traditional synthetic methods often rely on hazardous solvents and produce significant waste. The trend is shifting towards methodologies that are simpler, safer, and more economical.

Researchers have already demonstrated the successful synthesis of various isoxazole (B147169) derivatives in aqueous media, completely avoiding the use of catalysts and simplifying the work-up process to mere filtration. mdpi.com This approach, applied to 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine (B1172632) hydrochloride, offers high yields and mild reaction conditions. mdpi.com Another promising avenue is the use of multicomponent reactions (MCRs), which enhance efficiency by combining multiple starting materials in a single step. For instance, the synthesis of 5-amino-isoxazole-4-carbonitriles has been achieved using an eco-friendly catalytic medium like Gly/K2CO3, which is both effective and biodegradable. d-nb.info Such protocols significantly reduce reaction times and energy consumption compared to traditional heating methods. d-nb.info

Future efforts will likely aim to adapt these green MCRs and aqueous-based syntheses for the specific production of this compound. The goal is to replace hazardous solvents like chloroform, which has been used in related isoxazole syntheses, with safer alternatives such as diethoxymethane (B1583516) or 2-methyltetrahydrofuran (B130290) to reduce labor protection requirements and environmental impact. google.com

Table 1: Comparison of Green Synthesis Protocols for Isoxazole Derivatives

| Method | Key Features | Starting Materials (Example) | Advantages | Reference |

|---|---|---|---|---|

| Aqueous Media Synthesis | Catalyst-free, reaction in water | 3-(dimethylamino)-1-arylprop-2-en-1-ones, hydroxylamine hydrochloride | Environmentally benign, simple work-up, high yields | mdpi.com |

| Multicomponent Reaction | Gly/K2CO3 catalytic media | Malononitrile, hydroxylamine, aryl aldehydes | Efficient, economical, mild conditions, eco-friendly | d-nb.info |

Exploration of Unprecedented Reactivity Profiles

The chemical structure of this compound offers significant potential for exploring novel reactivity. The bromine atom on the phenyl ring is a key functional group that can serve as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex molecular fragments. This opens the door to creating extensive libraries of new derivatives with tailored properties.

Furthermore, the isoxazole ring itself can participate in unique transformations. Research on the related compound 5-amino-3-methylisoxazole (B44965) has revealed that its reaction pathways can be "switched" based on the reaction conditions. beilstein-journals.org For example, a three-component reaction involving 5-amino-3-methylisoxazole, salicylaldehyde, and an N-aryl-3-oxobutanamide can yield two distinct heterocyclic products. beilstein-journals.org The use of ultrasonication at room temperature produces one scaffold, while the addition of a Lewis acid catalyst like Yb(OTf)3 leads to a completely different one. beilstein-journals.org This switchable reactivity, dependent on subtle changes in the reaction environment, is a frontier for exploration. Future studies could investigate whether the electronic effects of the 3-bromophenyl group in the target compound can influence or direct such multicomponent reactions towards new, unexpected molecular architectures.

Rational Design of New Functional Materials Based on the Isoxazole Scaffold

The rigid, planar structure of the isoxazole ring, combined with the functional handle of the bromophenyl group, makes this compound an attractive building block for the rational design of novel functional materials. The inherent stability and defined geometry of the isoxazole core are desirable properties for creating ordered molecular systems. researchgate.net

Future research directions include leveraging this scaffold for applications in materials science. researchgate.net For example, the bromine atom can be used as a reactive site for polymerization, leading to the creation of specialized polymers with high thermal stability or unique photophysical properties. By strategically attaching other functional groups through cross-coupling reactions, derivatives of this compound could be designed as components for:

Organic Light-Emitting Diodes (OLEDs): The aromatic and heterocyclic system could be incorporated into molecules designed for efficient light emission.

Liquid Crystals: The rigid core structure is conducive to forming liquid crystalline phases.

Dyes and Pigments: The extended π-system that can be built upon the initial scaffold could lead to compounds with strong absorption in the visible spectrum. researchgate.net

Integration of In Silico and Experimental Approaches for Accelerated Discovery

The synergy between computational (in silico) and experimental chemistry is revolutionizing the process of drug and materials discovery. For a molecule like this compound, this integrated approach can significantly accelerate the identification of promising derivatives and applications, saving time and resources.

Molecular Docking: This computational technique can predict how a molecule binds to a biological target, such as an enzyme or receptor. As seen with related heterocyclic structures, docking studies can estimate binding affinities and identify key interactions (e.g., hydrogen bonds, halogen bonds) within the active site. mdpi.comnih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted potency, as demonstrated in the development of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents. nih.gov

ADMET Prediction: In silico tools are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. mdpi.comnih.gov By screening virtual libraries of this compound derivatives, compounds likely to have poor pharmacokinetic profiles or high toxicity can be eliminated before any synthetic work is undertaken. mdpi.comnih.govnih.gov

Quantum-Chemical Modeling: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and spectral properties of molecules. nih.gov This allows for the prediction of reaction outcomes and the rational design of molecules with specific electronic properties for materials science applications. nih.gov

Table 2: Application of In Silico Methods in Heterocyclic Chemistry

| Computational Method | Application | Purpose | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Guide the design of potent enzyme inhibitors or receptor ligands. | mdpi.comnih.govnih.gov |

| ADMET Screening | Predicting pharmacokinetic and toxicity profiles. | Eliminate compounds with unfavorable properties early in development. | mdpi.comnih.govnih.gov |

Environmental and Economic Considerations in Future Synthesis

Looking ahead, the viability of any chemical process on a larger scale depends heavily on its economic feasibility and environmental footprint. Research into this compound must address these practical challenges. The ideal synthetic route is one that not only provides a high yield but does so using low-cost, readily available starting materials and minimizes waste. google.com

Q & A

Q. What are the established synthetic routes for 5-(3-Bromophenyl)-3-methylisoxazole, and how can purity be optimized?

Methodological Answer: The synthesis of this compound typically involves cyclocondensation reactions. A common approach utilizes substituted bromophenyl precursors and methylisoxazole intermediates under reflux conditions. For example, derivatives like methyl 5-(3-bromophenyl)isoxazole-3-carboxylate are synthesized via esterification of the carboxylic acid group under acidic conditions, followed by bromination at the 3-position of the phenyl ring . Purity optimization often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with hexane/ethyl acetate gradients. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through melting point analysis (e.g., mp 72°C for related brominated isoxazoles ) ensures reproducibility.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key characterization methods include:

- NMR Spectroscopy : H and C NMR resolve the isoxazole ring protons (e.g., δ 6.3–6.5 ppm for the isoxazole C-H) and bromophenyl substituents. Coupling constants (e.g., Hz for meta-substituted bromine) confirm regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHBrNO, MW 253.09 ).